molecular formula C22H17ClN2O2 B14999380 3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B14999380
M. Wt: 376.8 g/mol
InChI Key: SXMCKYIVVRWILI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 2,5-dimethylaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). This reaction forms an intermediate amide, which is then cyclized to form the benzoxazole ring using a suitable cyclizing agent like polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
  • 3-(4-fluorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
  • 3-(4-methylphenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

Uniqueness

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-3-4-14(2)20(11-13)24-22(26)16-7-10-19-18(12-16)21(27-25-19)15-5-8-17(23)9-6-15/h3-12H,1-2H3,(H,24,26)

InChI Key

SXMCKYIVVRWILI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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